1D-1-O-Butyryl-4 6-O-dibenzoyl-myo-ino-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

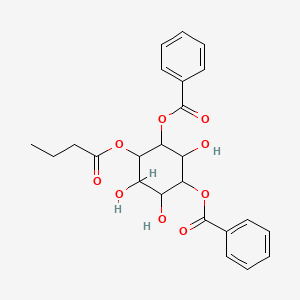

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is a chemical compound with the molecular formula C24H26O9 and a molecular weight of 458.46 g/mol It is a derivative of myo-inositol, a type of sugar alcohol that plays a crucial role in cellular processes

Vorbereitungsmethoden

The synthesis of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol involves multiple steps. The primary synthetic route includes the protection of hydroxyl groups on myo-inositol, followed by selective acylation. The reaction conditions typically involve the use of reagents such as acetic anhydride, benzoyl chloride, and butyric anhydride under controlled temperatures and pH . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol has several scientific research applications:

Biology: The compound is employed in the study of cellular processes involving inositol derivatives.

Wirkmechanismus

The mechanism of action of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol involves its interaction with specific molecular targets and pathways. It is believed to modulate signal transduction pathways by mimicking natural inositol phosphates. This modulation can affect various cellular processes, including metabolism, cell growth, and differentiation .

Vergleich Mit ähnlichen Verbindungen

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol can be compared with other inositol derivatives such as:

- 1,3,5-O-Methylidyne-myo-inositol

- O-tert-Butyl-L-threonine

- myo-Inositol

These compounds share similar structural features but differ in their specific functional groups and applications.

Biologische Aktivität

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is a synthetic derivative of myo-inositol, notable for its unique structural modifications that enhance its biological activity. This compound has garnered attention for its potential applications in cancer treatment and cellular signaling modulation.

Chemical Structure and Properties

- Molecular Formula : C24H26O9

- Molecular Weight : 458.46 g/mol

The compound features a butyryl group and two benzoyl groups attached to the myo-inositol framework, which increases its lipophilicity and stability compared to other inositol derivatives. This structural configuration is crucial for its interaction with various biological targets.

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol exhibits several mechanisms of action:

- Anti-Tumor Activity : Research indicates that this compound may inhibit the spread of malignant cells by modulating cellular pathways involved in cancer progression. It appears to interfere with phosphoinositide signaling pathways, which are essential for cell growth and survival.

- Enzyme Interaction : The compound interacts with enzymes involved in inositol phosphate metabolism, including inositol polyphosphate kinases and phosphatases. These interactions can influence the levels of inositol phosphates, critical signaling molecules that regulate various cellular processes.

In Vitro Studies

Studies have shown that 1D-1-O-butyryl-4,6-O-dibenzoyl-myo-inositol significantly impacts cellular functions:

- Cell Signaling Pathways : It modulates pathways related to calcium signaling and phosphoinositide metabolism. This modulation can lead to alterations in gene expression related to metabolic processes and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1D-1-O-butyryl-4,6-O-dibenzoyl-myo-inositol, a comparison with other inositol derivatives is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Myo-Inositol | Six-membered ring with hydroxyl groups | Naturally occurring sugar alcohol |

| D-Myo-Inositol 1,4,5-Trisphosphate | Phosphate groups attached | Key player in calcium signaling pathways |

| 1D-2-O-Acetyl-4,6-O-dibenzoyl-myo-inositol | Acetyl instead of butyryl group | Variations in acyl group affect biological activity |

| 3-O-Methyl-Myo-Inositol | Methylated form of myo-inositol | Modifies solubility and biological interactions |

The unique combination of butyryl and dibenzoyl groups enhances the compound's efficacy in biochemical applications compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 1D-1-O-butyryl-4,6-O-dibenzoyl-myo-inositol:

- Anti-Cancer Studies : Investigations into its anti-tumor properties have shown promising results regarding its ability to inhibit cancer cell proliferation. The compound's interaction with cellular pathways involved in apoptosis has been particularly noted .

- Metabolic Effects : Research has demonstrated that this compound can influence cellular metabolism by altering the expression of genes involved in metabolic processes. This effect is crucial for understanding its potential therapeutic applications .

Eigenschaften

IUPAC Name |

(3-benzoyloxy-4-butanoyloxy-2,5,6-trihydroxycyclohexyl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O9/c1-2-9-16(25)31-21-18(27)17(26)20(32-23(29)14-10-5-3-6-11-14)19(28)22(21)33-24(30)15-12-7-4-8-13-15/h3-8,10-13,17-22,26-28H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYAOQKEMRXFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(C(C(C(C1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.